

troubleshooting inconsistent results in dornase alfa-treated experimental groups

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Compound of Interest

Compound Name: Pulmozyme

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Technical Support Center: Dornase Alfa Applications This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dornase alfa in experimental settings.

Frequently Asked Questions (FAQs)

What is Dornase alfa and how does it work in experimental settings?

Dornase alfa is a recombinant human deoxyribonuclease I (rhDNase) that works by cleaving extracellular DNA (eDNA), which is released from damaged or dying cells.[1][2] In many experimental contexts, particularly in cell culture, the accumulation of eDNA from necrotic cells can lead to increased viscosity of the cell suspension and cell clumping.[1][3] This can interfere with downstream applications such as cell counting, flow cytometry, and cell sorting. Dornase alfa enzymatically breaks down this eDNA, reducing viscosity and preventing cell aggregation.[2][4]

When should I consider using Dornase alfa in my experiments?

You should consider using Dornase alfa when you observe:

- Cell clumping: Particularly after thawing cryopreserved cells or after enzymatic digestion of tissues.

- High viscosity of cell suspension: This can make pipetting difficult and lead to inaccurate cell counts.
- Inconsistent results in downstream assays: eDNA can interfere with assays like flow cytometry by causing non-specific binding of antibodies and cell aggregation.

What is the optimal concentration of Dornase alfa to use?

The optimal concentration can vary depending on the cell type, cell density, and the amount of eDNA present. A good starting point for many applications is 10-100 U/mL. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

How long should I incubate my cells with Dornase alfa?

A common incubation time is 15-30 minutes at room temperature or 37°C. In most cases, this is sufficient to degrade the eDNA. Longer incubation times are generally not necessary and may not provide additional benefits.

Can Dornase alfa affect cell viability?

Dornase alfa is not known to be cytotoxic to healthy cells.^[3] It specifically targets extracellular DNA and does not cross the membrane of intact, viable cells.

My results are still inconsistent even after using Dornase alfa. What could be the problem?

If you are still experiencing issues, consider the following:

- Enzyme Activity: Ensure your Dornase alfa has been stored correctly and has not lost activity.^[5]
- Inhibitors: Certain substances can inhibit DNase I activity. For example, sodium metabisulfite has been shown to affect Dornase alfa activity.^[6] Ensure your buffers and media do not contain known inhibitors.

- Sub-optimal Concentration: You may need to re-optimize the concentration of Dornase alfa for your specific cell type and experimental conditions.
- Other sources of clumping: Cell aggregation can also be caused by factors other than eDNA, such as the expression of certain cell surface proteins.

Troubleshooting Guides

Issue 1: Persistent Cell Clumping

Possible Cause	Troubleshooting Step
Insufficient Dornase alfa concentration	Increase the concentration of Dornase alfa in a stepwise manner (e.g., 50 U/mL, 100 U/mL, 200 U/mL) to find the optimal concentration for your cell type.
Inactive Dornase alfa	Verify the expiration date and proper storage of your Dornase alfa. ^[1] If in doubt, use a fresh vial. You can also perform a simple activity assay.
Presence of DNase inhibitors in the medium	Review the composition of your cell culture medium and buffers for any known DNase I inhibitors. If possible, wash the cells with a balanced salt solution before Dornase alfa treatment.
Cell clumping is not mediated by eDNA	Consider other causes of cell aggregation, such as cell-cell adhesion molecules. You may need to use other reagents, such as EDTA, in addition to Dornase alfa.

Issue 2: High Viscosity of Cell Lysate

Possible Cause	Troubleshooting Step
High concentration of genomic DNA released during lysis	Increase the concentration of Dornase alfa in the lysis buffer. For highly concentrated lysates, a higher amount of enzyme may be required.[7]
Sub-optimal lysis conditions	Optimize your lysis protocol to minimize the release of large amounts of genomic DNA at once. This can sometimes be achieved by performing lysis on ice.
Incomplete mixing of Dornase alfa	Ensure thorough but gentle mixing of the Dornase alfa into the lysate to allow the enzyme to access the DNA.

Issue 3: Inconsistent Flow Cytometry Results

Possible Cause	Troubleshooting Step
Cell aggregates are skewing scatter profiles	Ensure single-cell suspension by treating with an appropriate concentration of Dornase alfa prior to staining. Visually inspect the cell suspension under a microscope before running on the cytometer.
Non-specific antibody binding due to eDNA	Treat cells with Dornase alfa before the antibody staining steps. This will remove the sticky eDNA that can trap antibodies non-specifically.
Dead cells are contributing to background noise	Use a viability dye to exclude dead cells from your analysis. While Dornase alfa helps with clumping from dead cells, it doesn't remove the dead cells themselves.

Experimental Protocols

Protocol 1: General Use of Dornase alfa for Single-Cell Suspensions

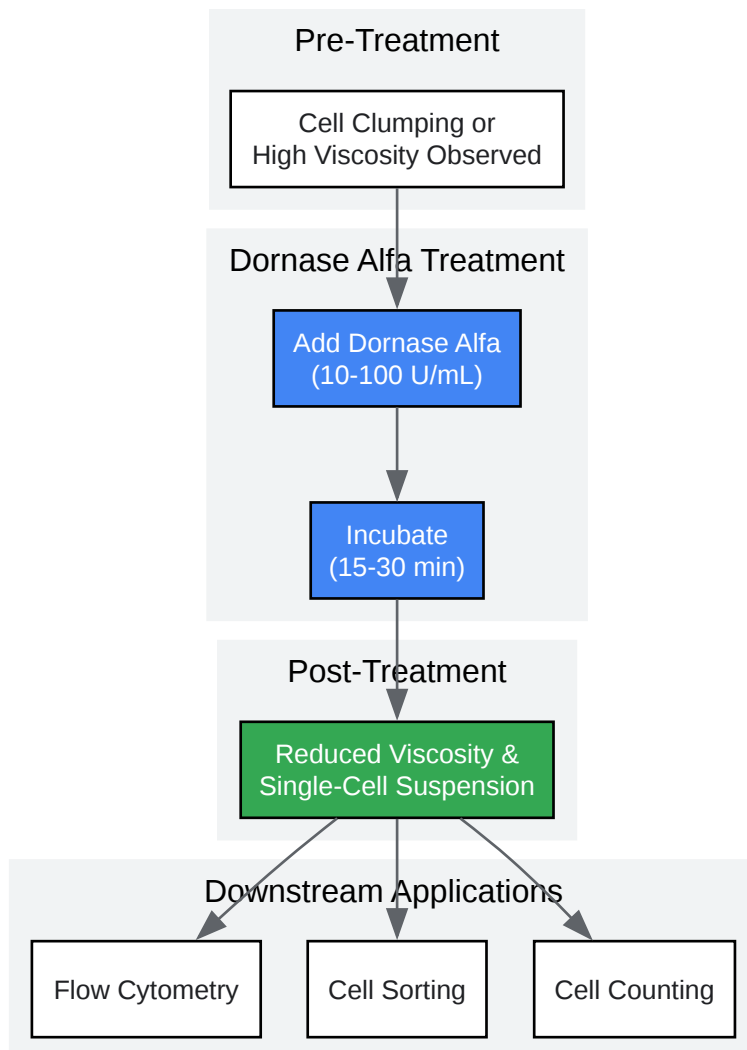
- Prepare a stock solution of Dornase alfa: Reconstitute lyophilized Dornase alfa in a suitable buffer (e.g., PBS) to a concentration of 1000 U/mL. Aliquot and store at -20°C.
- Prepare your cell suspension: After tissue digestion or thawing of cryopreserved cells, pellet the cells by centrifugation.
- Resuspend the cell pellet: Resuspend the cells in your desired buffer or medium.
- Add Dornase alfa: Add Dornase alfa to the cell suspension to a final concentration of 10-100 U/mL.
- Incubate: Incubate the cell suspension for 15-30 minutes at room temperature or 37°C, with gentle agitation.
- Proceed with downstream applications: After incubation, the cells are ready for washing, staining, or other experimental procedures.

Protocol 2: Viscosity Reduction in Cell Lysates

- Prepare your cell lysate: Lyse the cells using your standard protocol.
- Add Dornase alfa: Add Dornase alfa to the lysate to a final concentration of 25-250 U/mL.^[7] The optimal concentration will depend on the cell density and lysis method.
- Incubate: Incubate the lysate on ice or at room temperature for 10-20 minutes, or until the viscosity is visibly reduced.^[7]
- Proceed with downstream processing: The lysate is now ready for clarification by centrifugation and subsequent purification steps.

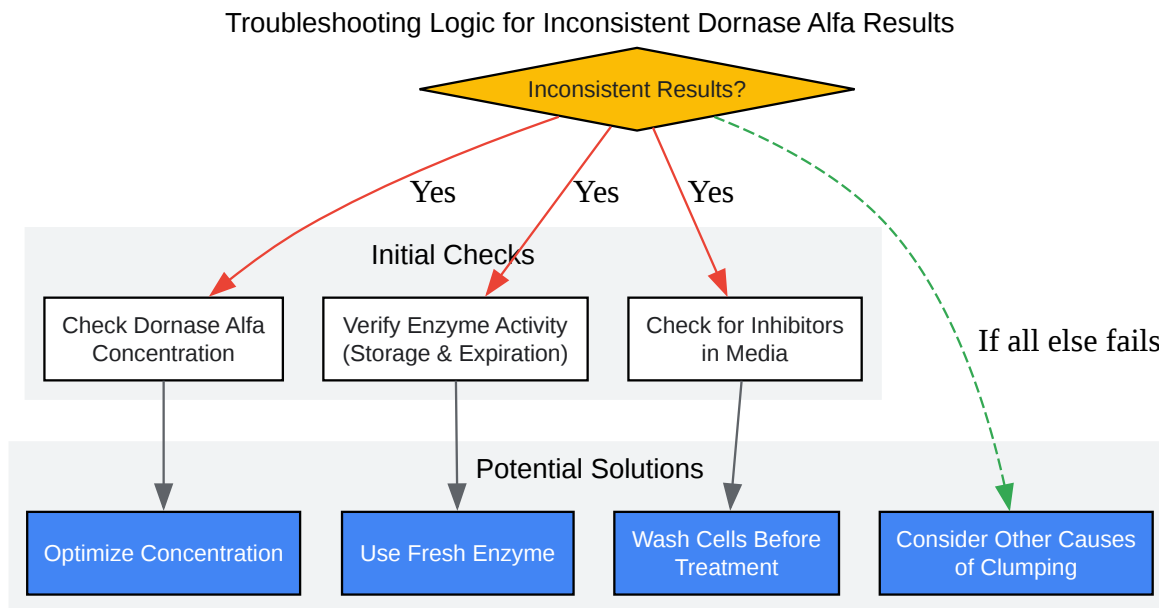
Visualizations

Experimental Workflow: Dornase Alfa Treatment



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Caption: Workflow for using Dornase alfa to resolve cell clumping.



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References

- 1. Dornase Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dornase Alfa? [synapse.patsnap.com]
- 3. Preliminary report of in vitro and in vivo effectiveness of dornase alfa on SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmozyme® (dornase alfa) Mechanism of Action (MoA) [pulmozyme.com]
- 5. Determination of Pulmozyme (dornase alpha) stability using a kinetic colorimetric DNase I activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Viscosity Reduction in Bioprocessing | ArcticZymes Technologies [arcticzymes.com]

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